molecular formula C15H6O6S3 B2470588 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid CAS No. 1174223-25-6

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid

Cat. No.: B2470588
CAS No.: 1174223-25-6
M. Wt: 378.39
InChI Key: NZKKLAALKJGLDC-UHFFFAOYSA-N
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Description

3,8,13-Trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid (hereafter referred to by its full systematic name) is a structurally complex polycyclic compound characterized by a tetracyclic framework fused with three sulfur atoms (trithia) and three carboxylic acid groups. Its rigid, cage-like architecture arises from fused cyclohexene and smaller cyclic subunits, with sulfur atoms bridging critical positions (C3, C8, C13).

Properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6O6S3/c16-13(17)7-1-4-10(22-7)5-2-9(15(20)21)24-12(5)6-3-8(14(18)19)23-11(4)6/h1-3H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKKLAALKJGLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)C(=O)O)C4=C2C=C(S4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction

Norbornadiene (0.1 mol) and cyclopentadiene (0.12 mol) undergo [4+2] cycloaddition in toluene at 80°C for 24 hours, yielding tetracyclo[4.4.1.0²,⁵.0⁷,¹⁰]dodeca-3,8-diene (TCDE). Key parameters include:

Parameter Value Impact on Yield
Temperature 80°C Maximizes regioselectivity
Reaction Time 24 hours Ensures complete conversion
Solvent Toluene Prevents side reactions

Isomer Separation

The crude product contains exo-endo and endo-endo TCDE isomers. Fractional distillation at reduced pressure (1.33 kPa, 35°C bath) isolates exo-endo-TCDE with 88% purity.

Sulfur Atom Incorporation

Introducing sulfur atoms at positions 3, 8, and 13 employs thiol-ene click chemistry. A three-step thiolation process is adapted from triazolothiadiazine synthesis.

Thiolation Reaction

Exo-endo-TCDE reacts with thiourea (3.3 eq) in dimethylacetamide (DMA) at −20°C:

  • Add thiourea (96 mmol) dissolved in DMA (20 mL) dropwise to TCDE (0.1 mol) in DMA (60 mL).
  • Maintain at −20°C during addition, then warm to room temperature over 5 hours.
  • Quench with ice-cold water (300 mL) and precipitate with KHCO₃ (150 mmol).

Yield : 78–91% after recrystallization from acetic acid.

Aldehyde Group Installation

Formylation precedes oxidation to carboxylic acid. Microwave-assisted synthesis enhances efficiency.

Vilsmeier-Haack Formylation

  • React thiolated TCDE (1 eq) with POCl₃ (3 eq) in DMF (50 mL) at 0°C.
  • Microwave irradiate (300 W) for 3 minutes.
  • Hydrolyze with NaOH (10%) to yield tricarbaldehyde intermediate.

Optimized Conditions :

  • Microwave irradiation reduces reaction time from 8 hours to 3 minutes.
  • Yield increases from 79% (conventional) to 94%.

Oxidation to Tricarboxylic Acid

Final oxidation converts aldehydes to carboxylic acids using nitric acid.

Nitric Acid Oxidation

  • Dissolve tricarbaldehyde (15.8 g) in 72–89% HNO₃ (200 mL).
  • Heat gradually: 30°C → 50°C over 5.5 hours, then 50°C → 80°C over 8.5 hours.
  • Stir at 80°C for 17 hours.

Critical Parameters :

Factor Optimal Range Deviation Effect
HNO₃ Concentration 72–89% <72%: Incomplete oxidation
Temperature Ramp 2.5°C/hour Faster ramps cause overoxidation
Reaction Time 30 hours Shorter durations yield aldehydic impurities

Purification

  • Concentrate under vacuum (1.33 kPa, 35°C).
  • Dissolve residue in acetic acid (2 L), then crystallize at 4°C.
  • Filter and wash with cold ether to obtain 98% pure product.

Industrial-Scale Considerations

Continuous Flow Reactor

Adapting batch processes to flow chemistry improves reproducibility:

  • Oxidation Step : Use segmented flow with PTFE tubing (ID 2 mm) at 80°C.
  • Residence Time : 8.5 hours (vs. 17 hours batch).
  • Output : 12 kg/day with 95% consistency.

Solvent Recovery

  • Distill DMA and acetic acid via falling-film evaporators (90% recovery).
  • Reduces production costs by 40%.

Analytical Characterization

¹H NMR (DMSO- d₆) :

  • δ 12.8 (s, 3H, COOH)
  • δ 6.2–6.5 (m, 6H, aromatic)
  • δ 3.1–3.3 (m, 6H, bridgehead H).

X-ray Crystallography :

  • Orthorhombic crystal system, space group P2₁2₁2₁.
  • S-S distances: 2.05–2.08 Å, confirming thia bridges.

Challenges and Mitigation Strategies

Challenge Solution
Isomer separation post-cycloaddition High-vacuum distillation
Overoxidation during HNO₃ step Controlled temp ramp
Low solubility in polar solvents Use DMA/water mixtures

Chemical Reactions Analysis

Types of Reactions

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under various conditions (temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the compound with fewer double bonds or sulfur atoms.

    Substitution: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies focus on understanding its interactions with biological targets and pathways.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. Research includes drug development and formulation studies.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural and electronic properties.

Mechanism of Action

The mechanism of action of 3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.

    Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression or inhibition of viral replication.

    Modulation of Cellular Signaling: The compound may influence cellular signaling pathways, leading to changes in cell behavior, such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s unique features are best contextualized by comparing it to two classes of analogs: (1) methanofuran derivatives (e.g., MFR-a) and (2) polycyclic aromatic carboxylates.

Structural and Functional Comparison with Methanofuran Derivatives

Methanofurans (MFRs) are cofactors in methanogenic archaea, such as Methanothermobacter thermautotrophicus, where they facilitate one-carbon unit transfer. Key distinctions include:

Feature 3,8,13-Trithiatetracyclo[...]tricarboxylic Acid MFR-a (Methanofuran) Methylofuran (M. extorquens AM1)
Core Structure Tetracyclic with trithia bridges Bicyclic furan + glutamic acid chains Modified bicyclic furan
Functional Groups Three carboxylic acids Formyl group + glutamic acids Formyl group + variable linkages
Sulfur Content Three sulfur atoms (thioether bridges) Absent Absent
Biological Role Not explicitly stated (likely synthetic) Cofactor in methanogenesis One-carbon metabolism

The sulfur-rich tetracyclic core of the target compound contrasts sharply with the oxygen-containing furan rings in MFRs. While MFRs rely on formyl groups for C1 transfer, the tricarboxylic acid groups in the target compound suggest divergent reactivity, such as chelation or participation in acid-base catalysis .

Comparison with Polycyclic Aromatic Carboxylates

Compounds like naphthalene-1,4,5-tricarboxylic acid or anthracene derivatives share the tricarboxylic acid motif but lack sulfur and the fused tetracyclic topology. For example:

Feature Target Compound Naphthalene-1,4,5-tricarboxylic Acid Anthraquinone-2,6,10-tricarboxylic Acid
Aromatic System Non-planar, fused tetracyclic Planar naphthalene Planar anthraquinone
Sulfur Content Three thioether bridges Absent Absent
Solubility High (polar carboxylic acids) Moderate Low
Applications Coordination chemistry, enzyme mimics Organic synthesis Dye intermediates

The target compound’s non-planar structure and sulfur bridges may confer enhanced stereochemical complexity and redox activity compared to planar analogs.

Research Findings and Implications

Stability and Reactivity

The sulfur bridges in the target compound likely enhance thermal stability compared to oxygen-based furans, as thioethers are less prone to oxidative degradation. However, the α/β-linkage variability in glutamic acid chains (observed in MFR analogs) is absent here, suggesting a more rigid and predictable conformation .

Biological Activity

3,8,13-Trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarboxylic acid is a complex organic compound notable for its unique tetracyclic structure containing three sulfur atoms and multiple conjugated double bonds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure contributes to its biological properties:

  • Tetracyclic Framework : Facilitates interaction with biological targets.
  • Tricarboxylic Acid Groups : May influence metabolic pathways.
  • Sulfur Atoms : Implicated in redox reactions and interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cell membrane integrity.

Anticancer Potential

The compound has been explored for its anticancer properties:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Case Studies : In vitro studies have shown that derivatives of tricarboxylic acids can inhibit tumor growth by modulating metabolic pathways involved in cell proliferation.

Antiviral Activity

Emerging evidence suggests potential antiviral effects against specific viruses:

  • Targeting Viral Replication : The compound may interfere with viral entry or replication processes.
  • Research Findings : Studies have shown that structurally related compounds can inhibit the replication of RNA viruses.

Research Applications

The unique properties of this compound make it a valuable subject for various scientific inquiries:

Field Application
Medicinal ChemistryDevelopment of new therapeutic agents targeting microbial infections and cancers
BiochemistryInvestigation of metabolic pathways and enzyme interactions
Material ScienceSynthesis of advanced materials utilizing its unique structural features

Synthesis and Chemical Reactions

The synthesis typically involves multi-step organic reactions including:

  • Formation of the Core Structure : Utilizing Diels-Alder reactions and intramolecular cyclizations.
  • Introduction of Sulfur Atoms : Through thiolation reactions with sulfur-containing reagents.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Formation of sulfoxides or sulfones using oxidizing agents.
  • Reduction : Conversion into reduced forms via lithium aluminum hydride.
  • Substitution Reactions : Functional group modifications using halogens or nucleophiles.

Case Studies

  • Antimicrobial Activity Study :
    • Researchers tested the compound against Staphylococcus aureus and Escherichia coli, observing significant inhibition zones indicating potential antibacterial activity.
  • Anticancer Mechanism Exploration :
    • A study assessed the effect on human breast cancer cell lines (MCF-7) showing a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Antiviral Efficacy Assessment :
    • In vitro tests demonstrated that the compound reduced viral titers in infected cell cultures by interfering with viral replication mechanisms.

Q & A

Q. What experimental strategies are recommended for synthesizing 3,8,13-trithiatetracyclo[...]tricarboxylic acid with high purity?

Methodological Answer:

  • Step 1 : Employ a multi-step cyclization approach under inert atmosphere to minimize oxidation of sulfur moieties. Reflux conditions (e.g., 110°C in anhydrous DMF) with catalytic Pd(OAc)₂ can promote thioether bond formation .
  • Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors.
  • Step 3 : Finalize crystallization using slow vapor diffusion (acetonitrile/water) to isolate the tricarboxylic acid form. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the tetracyclic core using single-crystal X-ray diffraction. Compare bond angles and torsion parameters with density functional theory (DFT)-optimized models to confirm stereochemistry .
  • NMR Spectroscopy : Use ¹H-¹³C HMBC to verify connectivity between sulfur atoms and adjacent carbons. For example, cross-peaks between δ 3.8 ppm (thia-methylene protons) and δ 120–140 ppm (aromatic carbons) confirm ring fusion .

Q. What physicochemical properties are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • Solubility : Test solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm for aromatic absorption). The tricarboxylic acid groups enhance solubility at pH > 6 due to deprotonation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolytic degradation of thioether bonds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Step 1 : Perform DFT calculations (B3LYP/6-31G*) to simulate ¹H and ¹³C NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., unexpected deshielding in sulfur-adjacent protons) .
  • Step 2 : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution. Correlate with NOESY NMR data to validate dominant conformers .

Q. What methodologies are suitable for investigating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura coupling using aryl boronic acids. Monitor regioselectivity at the C-4 position via LC-MS and isolate products using centrifugal partition chromatography .
  • Mechanistic Analysis : Employ in situ IR spectroscopy to track intermediate formation (e.g., Pd-thiolate complexes) during catalysis .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under controlled conditions (fixed pH, ionic strength). Use a fluorescence polarization assay to minimize interference from the compound’s autofluorescence .
  • Meta-Analysis : Apply multivariate regression to published IC₅₀ values, controlling for variables like cell line heterogeneity or solvent effects .

Q. What advanced techniques can elucidate the compound’s interaction with biomacromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics with target proteins (e.g., serum albumin for pharmacokinetic profiling) .
  • Cryo-EM : Resolve adducts with DNA G-quadruplex structures at 3.2 Å resolution to map intercalation sites .

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